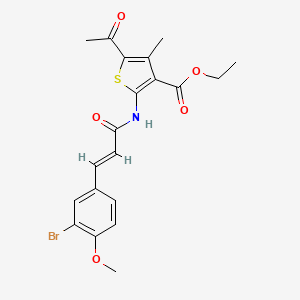
ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE
Vue d'ensemble
Description
ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a bromine atom, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methoxyphenyl group and the bromine atom. The final step involves the formation of the acrylamide linkage. Common reagents used in these reactions include bromine, methoxybenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Applications De Recherche Scientifique
ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIETHYL 5-(((2-TERT-BUTYL-4-ME-PHENOXY)AC)AMINO)-3-ME-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 5-(((2-BR-4-METHYLPHENOXY)AC)AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 5-(((3-(4-METHOXYPHENYL)ACRYLOYL)AMINO)-3-ME-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
ET 5-AC-2-((3-(3-BR-4-METHOXYPHENYL)ACRYLOYL)AMINO)-4-ME-3-THIOPHENECARBOXYLATE stands out due to the presence of the bromine atom and the methoxyphenyl group, which confer unique chemical reactivity and potential biological activities. These structural features differentiate it from other similar compounds and contribute to its distinct applications in scientific research .
Propriétés
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5S/c1-5-27-20(25)17-11(2)18(12(3)23)28-19(17)22-16(24)9-7-13-6-8-15(26-4)14(21)10-13/h6-10H,5H2,1-4H3,(H,22,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOROSDKXCZREK-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B3472924.png)
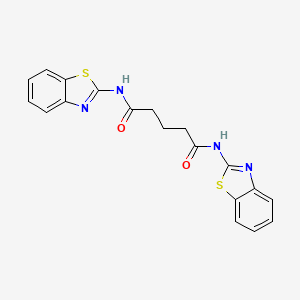
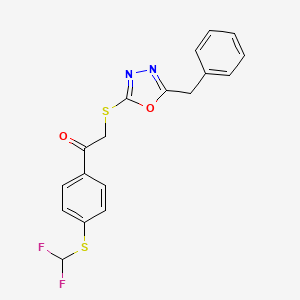

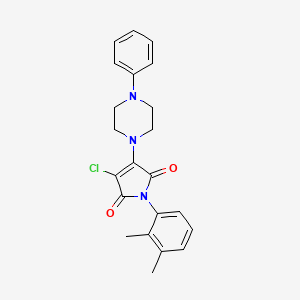
![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1-piperidinyl)phenyl]propanamide](/img/structure/B3472947.png)
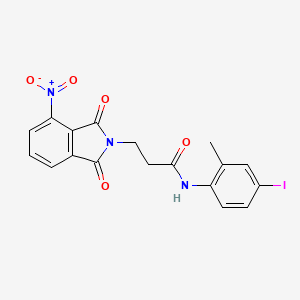
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B3472970.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,5-dichlorophenoxy)acetate](/img/structure/B3472971.png)
![isopropyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B3472973.png)
![PROPAN-2-YL 4-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3472979.png)
![propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate](/img/structure/B3472982.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B3472985.png)

